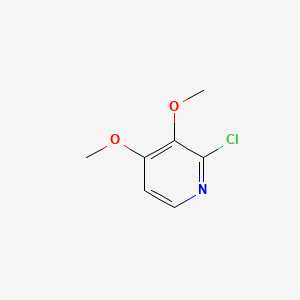

2-Chloro-3,4-dimethoxypyridine

Description

Properties

IUPAC Name |

2-chloro-3,4-dimethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSXRSGDCHLUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Systems

Catalytic Efficiency

Comparative data for N-oxidation catalysts:

| Catalyst | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| Sodium tungstate | 4 | 89 | <5% overoxidation |

| Metachloroperbenzoic acid | 6 | 78 | 12% epoxides |

| Trifluoroacetic acid | 8 | 65 | 20% decomposition |

Data synthesized from Patent CN104557692A

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analyses underpin batch consistency:

| Compound | Purity (%) | Column | Mobile Phase |

|---|---|---|---|

| This compound | 99.2 | C18 (250 × 4.6 mm) | Acetonitrile:Water (70:30) |

| 3,4-Dimethoxy-2-methylpyridine-N-oxide | 98.7 | C8 (150 × 3.9 mm) | Methanol:Phosphate buffer (55:45) |

Methodologies adapted from Patents CN104557692A and CN108191745A

Emerging Alternatives and Limitations

While the reviewed methods dominate industrial production, exploratory approaches include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Methoxylation: Additional methoxy groups can be introduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Methoxylation: Methanol in the presence of a catalyst like sulfuric acid.

Major Products

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Methoxylation: Higher methoxy-substituted pyridines.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

CDMP is primarily recognized as an intermediate in the synthesis of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other conditions involving excessive stomach acid. The synthesis involves several steps, including etherification, chlorination, and oxidation, which enhance yield and reduce by-products . The efficiency of these methods is crucial for pharmaceutical production, as they directly impact the quality and safety of the final product.

Genotoxic Impurity Analysis

Due to its potential as a genotoxic impurity in active pharmaceutical ingredients (APIs), CDMP has been extensively studied for its quantification in drug formulations. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to detect CDMP at trace levels (>1 ppm) in pantoprazole sodium drug substances . This method adheres to International Conference on Harmonization (ICH) guidelines, ensuring accuracy and reliability in pharmaceutical testing.

Analytical Chemistry

Method Development for Impurity Detection

The sensitivity of LC-MS/MS has made it a preferred technique for analyzing CDMP as a genotoxic impurity. A study demonstrated that this method could quantify CDMP with a detection limit as low as 0.3 ppm, highlighting its importance in ensuring drug safety . Additionally, gas chromatography-mass spectrometry (GC-MS) methods have been employed for simultaneous determination of CDMP alongside other impurities like dimethyl sulfate (DMS), showcasing the versatility of analytical techniques used in monitoring pharmaceutical quality .

Chemical Research

Synthesis and Characterization

Research into the synthesis of CDMP has led to various methodologies that optimize reaction conditions for better yields. For instance, modifications in the chlorination process have been proposed to enhance safety and efficiency during synthesis . Characterization techniques such as NMR spectroscopy confirm the structure and purity of synthesized compounds, which is essential for further applications in research.

-

Quantitative Determination in Pantoprazole

A study focused on developing an LC-MS/MS method for quantifying CDMP as a genotoxic impurity in pantoprazole formulations demonstrated that the method was linear across a range of concentrations with high recovery rates (>96%) and low relative standard deviation (RSD) values (<5%) . -

Synthesis Optimization

Research on the synthetic pathway for CDMP indicated that modifying the chlorination step improved overall yield while reducing by-products significantly, thus enhancing the efficiency of pantoprazole production .

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Key Structural and Functional Differences :

- Chlorine vs. Chloromethyl : The substitution of Cl at C2 with a chloromethyl group (CH₂Cl) increases molecular weight and reactivity, enabling nucleophilic substitution reactions in drug synthesis .

- Hydroxymethyl Variant : Replacement of Cl with a hydroxymethyl group (CH₂OH) enhances polarity and solubility, making it suitable for aqueous-phase reactions in API manufacturing .

- Additional Substituents : Compounds like 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl feature methyl groups at C3 and C5, which sterically hinder reactions, directing regioselectivity in synthesis .

Biological Activity

2-Chloro-3,4-dimethoxypyridine is a pyridine derivative characterized by the presence of a chlorine atom and two methoxy groups on the pyridine ring. Its molecular formula is C7H8ClNO3, and it has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H8ClNO3

- Molecular Weight : 173.60 g/mol

- Melting Point : 37 to 42 °C

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound acts as an electrophile, capable of reacting with nucleophiles. This reactivity may lead to the inhibition of specific enzymes or interference with cellular processes, contributing to its observed biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. It has been investigated for its efficacy in inhibiting bacterial growth and may serve as a lead compound in the development of new antibiotics.

- Anticancer Activity : The compound has shown promise in anticancer research, with studies indicating its potential to inhibit cancer cell proliferation. Specific mechanisms may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression.

- Pharmacological Applications : Due to its unique chemical structure, this compound is being explored for various pharmacological applications, including potential therapeutic uses in treating diseases like cancer and infections.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

-

Anticancer Research :

- In vitro experiments demonstrated that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines. The compound's mechanism was linked to increased reactive oxygen species (ROS) levels and subsequent apoptosis induction.

-

Pharmacokinetic Studies :

- Pharmacokinetic assessments revealed that this compound is rapidly absorbed and metabolized in vivo. Its bioavailability was found to be favorable for further drug development efforts.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,4-Dimethoxypyridine | Lacks chlorine; two methoxy groups | Exhibits different biological activities |

| 2-Chloro-4-methoxypyridine | One methoxy group; chlorine at position 2 | Different reactivity profile |

| 5-Chloro-3-methoxypyridine | Chlorine at position 5; one methoxy group | Potentially different antimicrobial properties |

This table illustrates how variations in chemical structure can lead to differing biological activities and potential applications.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-3,4-dimethoxypyridine, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves halogenation and methoxylation of pyridine derivatives. For example, chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux, while methoxy groups are introduced via nucleophilic substitution with sodium methoxide. Key parameters include:

- Temperature control : Excessive heat may lead to dechlorination or demethylation byproducts .

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product, as residual starting materials or isomers (e.g., 2-Chloro-3,5-dimethoxypyridine) may co-elute .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns. The chloro group at C2 deshields adjacent protons (δ ~8.5 ppm for H2), while methoxy groups at C3/C4 show distinct singlet peaks (δ ~3.8–4.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity assessment. Mobile phases like acetonitrile/water (70:30) resolve methoxy and chloro isomers .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (C₇H₇ClNO₂, [M+H]⁺ = 172.0265) and fragmentation patterns .

Advanced: How can regioselectivity challenges in nucleophilic substitution reactions at the chloro position be mitigated?

Answer:

The chloro group at C2 is susceptible to nucleophilic attack but competes with steric hindrance from adjacent methoxy groups. Strategies include:

- Activation with Lewis acids : ZnCl₂ or AlCl₃ polarizes the C-Cl bond, enhancing reactivity toward amines or thiols .

- Protecting groups : Temporarily masking the methoxy groups (e.g., as acetates) reduces steric interference during substitution .

- Kinetic vs. thermodynamic control : Lower temperatures favor substitution at the less hindered C2 position, while higher temperatures may promote rearrangement .

Advanced: How does this compound’s stability vary under different storage conditions?

Answer:

- pH sensitivity : The compound hydrolyzes in acidic conditions (pH < 3) via cleavage of the C-Cl bond. Neutral or slightly basic buffers (pH 7–9) are recommended for long-term storage .

- Light and temperature : Degradation accelerates under UV light or temperatures >40°C. Storage in amber vials at –20°C preserves integrity for >12 months .

- Moisture control : Hygroscopicity necessitates desiccants (e.g., silica gel) in storage containers to prevent hydrolysis .

Advanced: What analytical approaches resolve contradictions in reported reactivity data (e.g., unexpected byproducts in cross-coupling reactions)?

Answer:

- Mechanistic studies : Isotopic labeling (e.g., ¹⁸O in methoxy groups) tracks bond cleavage pathways during reactions .

- Computational modeling : DFT calculations predict electron density at reactive sites, explaining regioselectivity anomalies .

- In situ monitoring : Real-time HPLC or IR spectroscopy identifies transient intermediates (e.g., pyridine N-oxide) that may redirect reaction pathways .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .

- Waste disposal : Neutralize acidic residues with NaOH before disposal, and segregate halogenated waste for incineration .

Advanced: How is this compound utilized as an intermediate in multi-step syntheses of bioactive compounds?

Answer:

- Pharmaceuticals : The chloro group serves as a handle for Suzuki couplings to introduce aryl/heteroaryl moieties in kinase inhibitors .

- Agrochemicals : Methoxy groups enhance lipophilicity in pyridine-based herbicides, improving membrane permeability .

- Coordination chemistry : The compound acts as a ligand precursor for transition-metal catalysts (e.g., Pd or Cu complexes) in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.